molecular formula C11H19NO3 B1470263 tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate CAS No. 1484433-11-5

tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B1470263
CAS No.: 1484433-11-5
M. Wt: 213.27 g/mol
InChI Key: KOGHTCGZWGNIHU-UHFFFAOYSA-N
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Description

tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-ethyl-3-oxo-1-pyrrolidinecarboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl 2-ethyl-3-oxo-1-pyrrolidinecarboxylate as a starting material, which undergoes a series of reactions including esterification and cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to specific proteins or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

  • tert-Butyl 3-bromo-4-oxo-1-pyrrolidinecarboxylate
  • tert-Butyl 3-ethynyl-1-pyrrolidinecarboxylate
  • tert-Butyl 2-(3-thienyl)-1-pyrrolidinecarboxylate

Comparison: tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of an ethyl group and a keto group on the pyrrolidine ring. This structural uniqueness imparts distinct reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-8-9(13)6-7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGHTCGZWGNIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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